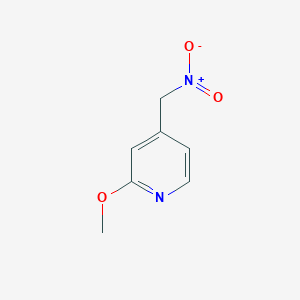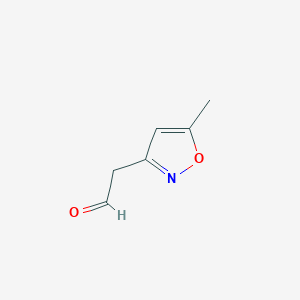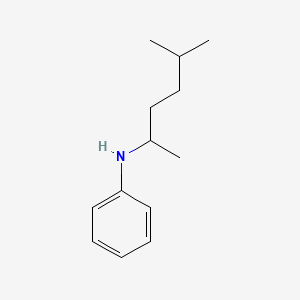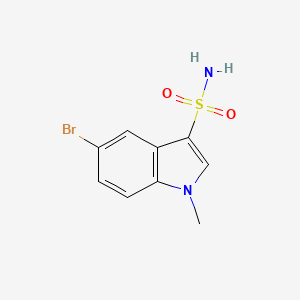
Methyl 2-amino-5-acetamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-acetamidobenzoate: is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white crystalline powder appearance and is soluble in methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-acetamidobenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include heating under reflux and the use of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-5-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-amino-5-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-amino-5-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Methyl 2-aminobenzoate:
Methyl 2-acetamidobenzoate: This compound is similar but does not have the amino group at the 5-position.
Methyl 2-acetamido-5-bromobenzoate: This compound has a bromine atom at the 5-position instead of an amino group.
Uniqueness: Methyl 2-amino-5-acetamidobenzoate is unique due to the presence of both amino and acetamido groups on the benzoate ring.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 5-acetamido-2-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
Clé InChI |
YKECLZOMRREUHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)

![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)



